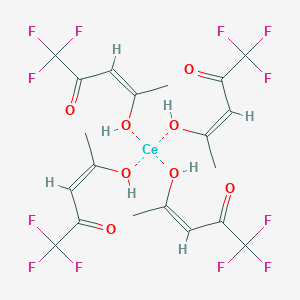

Cerium (III) trifluoroacetylacetonate hydrate

Vue d'ensemble

Description

Cerium (III) trifluoroacetylacetonate hydrate is an organometallic compound . It is sold by American Elements under the trade name AE Organometallics™ . This compound has applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . Its molecular formula is Ce (CF3COCHCOCH3)3• xH2O .

Molecular Structure Analysis

The molecular structure of Cerium (III) trifluoroacetylacetonate hydrate is represented by the formula Ce (CF3COCHCOCH3)3• xH2O . The IUPAC name for this compound is cerium; (Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one .Physical And Chemical Properties Analysis

Cerium (III) trifluoroacetylacetonate hydrate appears as yellow crystals . It has a melting point of 126-129 °C . The compound is insoluble in water . Its exact mass is 756.002095 g/mol .Applications De Recherche Scientifique

Solvothermal Synthesis of Cerium Oxides

Solvothermal synthesis is a notable method for preparing cerium oxides, offering control over crystal form and morphology at the nanometer scale. This method facilitates the one-step formation of ceria materials with distinct advantages, including the possibility of doping ceria by transition-metal ions to access phases not achievable through high-temperature synthesis. The synthetic versatility provided by solvothermal methods is crucial for tuning the properties of ceria for practical applications in catalysis and solid-oxide fuel cells (Walton, 2011).

Nanostructured Ceria-Based Materials for Sensing Applications

Nanostructured cerium-based materials are engineered for catalytic and sensing applications due to their redox properties, exhibiting high selectivity, stability, and reproducibility. The morphologies and sizes of these nanostructures significantly impact their performance, offering promising applications in environmental monitoring and healthcare (Naqvi et al., 2018).

Cerium Catalysts in Carbon Monoxide Oxidations

Cerium catalysts are extensively researched for the oxidation of carbon monoxide (CO), an application critical in gas masks, gas sensors, and catalytic converters in fuel cells. The development of cerium catalysts for CO oxidation at low temperatures highlights the material's potential for enhancing air quality and energy efficiency (Dey & Dhal, 2020).

Cerium Oxide in Solid Oxide Fuel Cells

Cerium oxide's unique redox properties, high ionic conductivity, and low activation energy at lower temperatures make it a promising material for components in solid oxide fuel cells (SOFCs). The ability to tune the surface defect concentration and thereby the electronic conductivity of cerium oxide through doping enhances its application in SOFCs, demonstrating the broad potential of cerium-containing materials in energy conversion (Grinko et al., 2020).

Safety and Hazards

Cerium (III) trifluoroacetylacetonate hydrate is classified as a hazardous substance. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Mécanisme D'action

Target of Action

Cerium (III) trifluoroacetylacetonate hydrate is an organometallic compound Organometallic compounds are generally used as reagents, catalysts, and precursor materials in various applications such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

Mode of Action

As an organometallic compound, it may interact with its targets through coordination bonds, where the metal atom (in this case, cerium) forms a bond with a carbon atom in the organic ligand .

Biochemical Pathways

Organometallic compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

As an organometallic compound, it may have a variety of effects depending on its specific targets and mode of action .

Propriétés

IUPAC Name |

cerium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H5F3O2.Ce/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,9H,1H3;/b4*3-2-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFYSMJNBUMKKH-SFFXPQKJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Ce] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Ce] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20CeF12O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium (III) trifluoroacetylacetonate hydrate | |

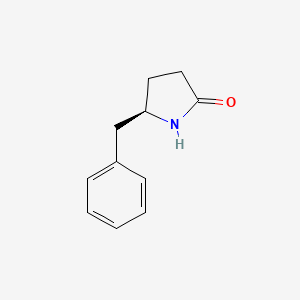

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B3147928.png)